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Compound of Interest

Compound Name: Furamizole

Cat. No.: B100990 Get Quote

Spectroscopic Analysis of Furamizole: A
Technical Guide
Introduction

Furamizole, with the IUPAC name 5-[(E)-1-(furan-2-yl)-2-(5-nitrofuran-2-yl)ethenyl]-1,3,4-

oxadiazol-2-amine, is a heterocyclic compound belonging to the nitrofuran class of

antimicrobials. Its complex structure, featuring furan, oxadiazole, and nitro functional groups,

gives rise to a unique spectroscopic profile. This guide provides a detailed analysis of the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for Furamizole, intended for researchers and professionals in drug development and

chemical analysis.

Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for Furamizole.

The predictions are based on the analysis of its constituent substructures: 2-amino-1,3,4-

oxadiazole, 2-vinylfuran, and 5-nitrofuran derivatives.

Mass Spectrometry
The mass spectrum of Furamizole is expected to show a molecular ion peak corresponding to

its molecular weight.
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Parameter Value Citation

Molecular Formula C₁₂H₈N₄O₅ [1]

Molecular Weight 288.22 g/mol [1]

Observed Fragments (m/z)

Molecular Ion [M]⁺ 288 [1]

Fragment 242 [1]

Fragment 141 [1]

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of Furamizole is predicted to exhibit signals corresponding to the

protons on the furan rings, the vinyl group, and the amino group of the oxadiazole ring. The

chemical shifts (δ) are predicted in parts per million (ppm) relative to a standard reference.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

-NH₂ (Oxadiazole) 7.0 - 7.6 Singlet (broad) -

Vinyl H 6.5 - 7.5 Doublet ~16 (trans)

Furan H (adjacent to

C=C)
6.4 - 7.0 Doublet ~3.4

Furan H (other) 6.2 - 6.8 Multiplet -

5-Nitrofuran H₃, H₄ 7.3 - 7.8 Doublet ~3.8

¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon framework of Furamizole.

The predicted chemical shifts are influenced by the electronegativity of the heteroatoms and

the electron-withdrawing nitro group.
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Carbon Assignment Predicted Chemical Shift (ppm)

C=O (in Oxadiazole ring) 160 - 170

C-NH₂ (in Oxadiazole ring) 155 - 165

Vinyl C 110 - 140

Furan C (unsubstituted) 105 - 145

5-Nitrofuran C₂ (with NO₂) 150 - 155

5-Nitrofuran C₃, C₄, C₅ 112 - 125

IR Spectroscopy (Predicted)
The infrared spectrum of Furamizole is expected to show characteristic absorption bands for

its functional groups.

Functional Group
Predicted Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (-NH₂) 3300 - 3500 Medium

C-H Stretch (Aromatic/Vinyl) 3000 - 3100 Medium

C=N Stretch (Oxadiazole) 1610 - 1650 Strong

C=C Stretch (Vinyl/Aromatic) 1500 - 1600 Medium-Strong

N-O Stretch (Nitro group) 1500 - 1560 (asymmetric) Strong

1340 - 1380 (symmetric) Strong

C-O-C Stretch

(Furan/Oxadiazole)
1000 - 1300 Strong

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of

Furamizole.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 300 or 400 MHz NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of Furamizole in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Transfer the solution to a standard 5

mm NMR tube.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation

delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-60 degrees,

relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H

NMR.

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Perkin-Elmer or

Shimadzu).

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of Furamizole with approximately 100-200 mg of dry

potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.
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Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, such as a Liquid Chromatograph-Mass Spectrometer

(LC-MS) or a direct infusion setup.

Sample Preparation: Prepare a dilute solution of Furamizole in a suitable solvent (e.g.,

methanol or acetonitrile).

Data Acquisition:

Introduce the sample into the ion source of the mass spectrometer.

Common ionization techniques for such molecules include Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI).

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of

Furamizole.
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Caption: General workflow for the spectroscopic analysis of Furamizole.

Signaling Pathways
The primary mechanism of action for the nitrofuran class of antibiotics, to which Furamizole
belongs, involves the reduction of the nitro group by bacterial nitroreductases to form highly

reactive electrophilic intermediates. These intermediates are capable of damaging bacterial

DNA, ribosomes, and other macromolecules, leading to cell death. A detailed signaling
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pathway for Furamizole is not extensively documented in the public domain. The following

diagram illustrates a generalized mechanism of action for nitrofurans.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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